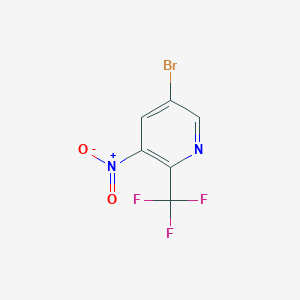

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a white crystalline compound known for its stability at high temperatures and solubility in water . This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of bromine, nitro, and trifluoromethyl groups in its structure makes it a valuable intermediate in various chemical syntheses.

Méthodes De Préparation

The synthesis of 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine typically involves the bromination and nitration of 2-(trifluoromethyl)pyridine. One common method includes the use of copper bromide and tert-butyl nitrite in acetonitrile, followed by extraction and purification processes . Industrial production methods often involve similar steps but are scaled up to meet commercial demands.

Analyse Des Réactions Chimiques

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different derivatives depending on the reagents used.

Common reagents for these reactions include palladium catalysts for substitution reactions and hydrogen gas for reduction reactions. Major products formed from these reactions include amino derivatives and other substituted pyridines.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various organic compounds. Its unique trifluoromethyl group enhances the lipophilicity and reactivity of the molecule, making it suitable for synthesizing pharmaceuticals and agrochemicals. This compound is often utilized in creating more complex structures through nucleophilic substitutions and coupling reactions.

Table 1: Key Reactions Involving this compound

| Reaction Type | Example Reaction | Product Type |

|---|---|---|

| Nucleophilic Substitution | Reaction with amines to form pyridine derivatives | Pharmaceuticals |

| Coupling Reactions | Cross-coupling with aryl halides | Agrochemicals |

| Reduction | Reduction of nitro group to amine | Bioactive compounds |

Biological Applications

Drug Development

The compound is being investigated for its potential as a building block in drug synthesis. Its ability to interact with specific biological targets makes it a candidate for developing therapeutics aimed at treating various diseases. The trifluoromethyl group not only enhances biological activity but also improves the pharmacokinetic properties of the resulting drugs.

Case Study: Antimicrobial Activity

Research has shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Efficacy of Related Compounds

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Bacillus subtilis | 4.69 - 22.9 |

Industrial Applications

Material Science

In industrial applications, this compound is used to produce materials with specific chemical properties, such as stability and reactivity under various conditions. Its incorporation into polymers and other materials can enhance their performance characteristics.

Pharmaceutical Industry

The compound is also explored for its role in the synthesis of novel therapeutic agents targeting specific enzymes or receptors associated with various diseases, including pain management and inflammation.

Mécanisme D'action

The mechanism by which 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparaison Avec Des Composés Similaires

Similar compounds to 5-Bromo-3-nitro-2-(trifluoromethyl)pyridine include:

2-Bromo-5-nitro-3-(trifluoromethyl)pyridine: Similar structure but different positioning of the bromine and nitro groups.

5-Bromo-2-(trifluoromethyl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitro-2-(trifluoromethyl)pyridine: Lacks the bromine atom, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses.

Activité Biologique

5-Bromo-3-nitro-2-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in various fields of biological research due to its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's effects on biological systems.

Chemical Structure and Properties

This compound features a pyridine ring substituted with bromine, nitro, and trifluoromethyl groups. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for membrane permeability and bioavailability. This compound can be synthesized through various chemical pathways, often involving the introduction of the trifluoromethyl group via electrophilic fluorination or trifluoromethylation reactions.

The biological activity of this compound is largely attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : This compound has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism and xenobiotic processing. The inhibition of these enzymes can lead to altered metabolic pathways and increased toxicity of co-administered drugs.

- Cellular Signaling Modulation : It affects various cellular signaling pathways, influencing gene expression related to oxidative stress and apoptosis. This modulation can have implications in cancer biology and neurodegenerative diseases.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies indicate that it exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values for these activities suggest that it could serve as a lead compound for developing new antibiotics .

Cytotoxicity and Anticancer Potential

Research has indicated that this compound may possess cytotoxic properties against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, which could be harnessed for therapeutic purposes in oncology .

Case Studies

One notable case involved a patient exposed to 5-bromo-2-nitropyridine, a related compound, who developed methemoglobinemia after skin contact and inhalation. This case highlighted the toxicological risks associated with exposure to pyridine derivatives, emphasizing the need for safety precautions when handling such compounds .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a promising candidate for further pharmaceutical development.

Summary Table of Biological Activities

Propriétés

IUPAC Name |

5-bromo-3-nitro-2-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3N2O2/c7-3-1-4(12(13)14)5(11-2-3)6(8,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDQMCIGWQQKNSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.